Bromodichloroacetonitrile (BAN) is a nitrogenous disinfection byproduct (N-DBP) that has been detected in drinking water systems. These compounds are known for their cytotoxic, genotoxic, mutagenic, and tumorigenic properties in both in vitro and in vivo studies. Despite their widespread occurrence and potential health risks, the endocrine-disrupting potency of BANs has not been fully elucidated. This comprehensive analysis aims to explore the mechanism of action of BANs and their applications in various fields, drawing on the findings from recent research studies.
BANs have been shown to induce cytotoxicity in mammalian cells, with bromoacetonitrile demonstrating a median lethal dose similar to that of iodoacetonitrile and higher than chloroacetonitrile1. The mode of action for the endocrine disruption potential of BANs has been investigated using a yeast-based reporter assay and molecular docking. Bromoacetonitrile and chloroacetonitrile were found to elicit estrogenic activity, indicating that these compounds may mimic estrogen signaling by interacting with human estrogen receptor alpha (hERα)1. Furthermore, in vivo studies using metabolomics, histopathology, and oxidative stress analysis have revealed that BAN exposure can lead to liver and kidney injury in mice, with an increase in oxidative stress markers such as malonaldehyde (MDA) and a decrease in antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)2. These findings suggest that the toxicity of BANs may be mediated through oxidative stress and disruption of metabolic pathways.
The research on BANs has significant implications for public health, particularly concerning the safety of drinking water. The studies provide evidence of the in vivo toxicity of BANs, which is crucial for risk assessment and the development of regulations to limit exposure to these harmful compounds2. Additionally, the understanding of BANs' mechanism of action can inform the development of targeted therapies or antidotes for BAN-induced toxicity. For instance, the evidence of DNA damage following exposure to bromoacetate, a related compound, suggests that the anti-tumor action of these compounds may be based on monofunctional alkylation of DNA3. This could potentially be harnessed in cancer research to develop novel chemotherapeutic agents that selectively target tumor cells.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4